2-Naphthalen-2-yl-piperazine
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Overview
Description
2-Naphthalen-2-yl-piperazine is an organic compound that features a piperazine ring substituted with a naphthalene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalen-2-yl-piperazine typically involves the reaction of 2-naphthylamine with piperazine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Aza-Michael addition: Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of 2-substituted chiral piperazines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalen-2-yl-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl-piperazine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or the naphthalene group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl-piperazine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2-Naphthalen-2-yl-piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
2-Naphthylpiperazine: Similar in structure but lacks the specific substitution pattern of 2-Naphthalen-2-yl-piperazine.
1-Naphthylpiperazine: Another naphthyl-substituted piperazine with different positional isomerism.
Phenylpiperazine: A simpler aromatic-substituted piperazine with different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalene group enhances its ability to interact with aromatic binding sites in biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-naphthalen-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMNNHMPDTUAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378121 |
Source
|
Record name | 2-Naphthalen-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-32-6 |
Source
|
Record name | 2-Naphthalen-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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